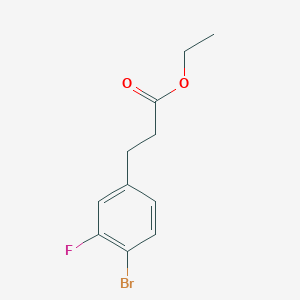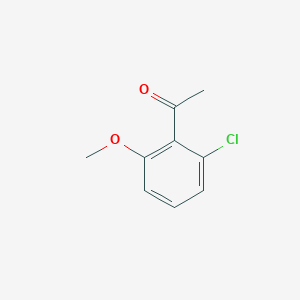
3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine
Übersicht
Beschreibung
3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine (DFMPPA) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. This compound has been found to have a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer and other diseases. DFMPPA has a unique molecular structure that makes it an interesting target for further research.
Wissenschaftliche Forschungsanwendungen
GPR119 Agonist for Diabetes Management
A study by Kubo et al. (2021) focused on the optimization of a novel series of GPR119 agonists involving modifications to piperidine derivatives. The research aimed to enhance GPR119 agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile for better therapeutic outcomes in diabetes management. The introduction of N-trifluoromethyl groups significantly enhanced agonist activity and metabolic stability, showing promising effects in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models (Kubo et al., 2021).
Chemical Activation and Maillard Reaction Products
Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde, focusing on the formation of lysine-specific Maillard reaction products. This study highlighted the role of piperidine derivatives in the Maillard reaction, a process relevant to food chemistry and the understanding of flavor and color formation in cooked foods. The research provides insights into the reactivity of piperidine in glucose/lysine model systems, contributing to the broader understanding of food chemistry and nutritional science (Nikolov & Yaylayan, 2010).
Synthesis and Application in LDL Receptor Upregulation
Ito et al. (2002) reported a practical synthesis method for a compound aiming to upregulate the low-density lipoprotein (LDL) receptor. The research showcased the synthesis of 1-(3-phenylpropane-1-yl)piperidin-4-amine derivatives as a potential therapeutic approach for managing cholesterol levels. This study underscores the importance of piperidine derivatives in developing medications targeting cholesterol and cardiovascular diseases (Ito et al., 2002).
Antimicrobial Applications
Vinaya et al. (2009) synthesized and evaluated the antimicrobial efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants. The study highlighted the potential of these compounds in addressing agricultural challenges by providing a chemical defense mechanism against bacterial and fungal pathogens, emphasizing the role of piperidine derivatives in agricultural science and plant protection (Vinaya et al., 2009).
Antileukemic Activity
Research by Vinaya et al. (2011) on the synthesis of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed compounds with significant antileukemic activity. The study showcased the potential therapeutic applications of these derivatives in treating leukemia, indicating the relevance of piperidine derivatives in oncology and cancer research (Vinaya et al., 2011).
Eigenschaften
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)8-2-6-13(7-3-8)5-1-4-12/h8-9H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADVDNHZTRLCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



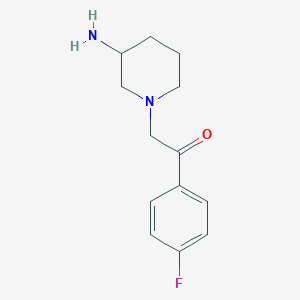
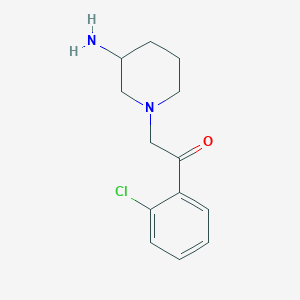



![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
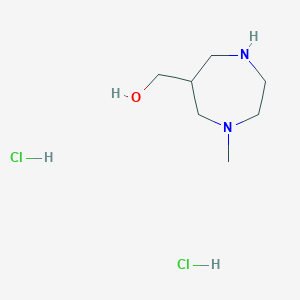
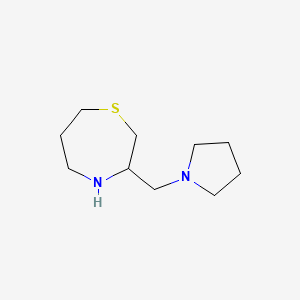
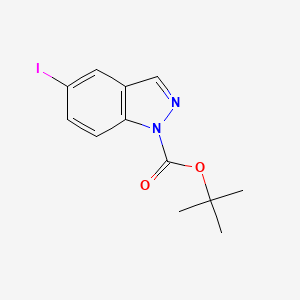
![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
